2-Bromo-7-chlorophenazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

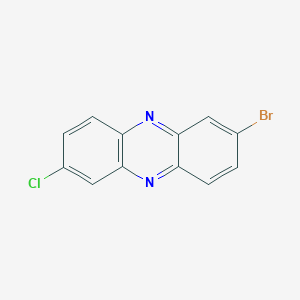

2-Bromo-7-chlorophenazine is a compound characterized by a tricyclic phenazine core, with bromine and chlorine atoms substituted at the 2 and 7 positions, respectively . This compound is part of the phenazine family, known for their diverse biological properties and significant applications in medicinal and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chlorophenazine typically involves the bromination of phenazine followed by chlorination. One common method includes reacting phenazine with bromine in the presence of a Lewis acid catalyst, followed by chlorination with N-chlorosuccinimide. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to control regioselectivity and prevent the formation of undesired byproducts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction parameters for scalability, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chlorophenazine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenazine core can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenazine derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic structure of the phenazine core.

Scientific Research Applications

2-Bromo-7-chlorophenazine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex phenazine derivatives.

Biology: Phenazine derivatives, including this compound, exhibit antimicrobial and antitumor activities.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorophenazine involves its interaction with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Phenazine: The parent compound, known for its wide range of biological activities.

2-Bromophenazine: Similar structure but lacks the chlorine atom at the 7 position.

7-Chlorophenazine: Similar structure but lacks the bromine atom at the 2 position.

Uniqueness

2-Bromo-7-chlorophenazine is unique due to the presence of both bromine and chlorine atoms, which can influence its electronic properties and reactivity. This dual substitution can enhance its biological activity and make it a valuable compound for further research and development .

Biological Activity

2-Bromo-7-chlorophenazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H6BrClN2, and it features a phenazine backbone with bromine and chlorine substituents at the 2 and 7 positions, respectively. This specific substitution pattern is believed to influence its biological properties.

Antimicrobial Activity

Research indicates that phenazine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that various bromophenazine compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the generation of reactive oxygen species (ROS), which can disrupt microbial cellular functions .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that this compound possesses moderate cytotoxic effects. For instance, studies using the MTT assay revealed IC50 values greater than 100 μM against normal liver (LO2) and lung (BEAS-2B) cells, indicating low toxicity in these models .

Table 2: Cytotoxicity Results for this compound

| Cell Line | IC50 (μM) |

|---|---|

| LO2 (Liver) | >100 |

| BEAS-2B (Lung) | >55 |

| LoVo (Colon Cancer) | <50 |

The proposed mechanism of action for the antimicrobial effects of this compound involves the production of ROS, which can damage cellular components such as DNA and membranes. This oxidative stress leads to cell death in susceptible microorganisms . Additionally, the compound's ability to inhibit biofilm formation presents a significant advantage in treating chronic infections associated with biofilms .

Case Studies

- Antitumor Activity : In a study investigating phenazine derivatives for their anticancer properties, compounds similar to this compound were found to enhance lifespan in mouse models of Lewis lung carcinoma when administered at specific doses . This suggests a potential application in cancer therapeutics.

- Biofilm Inhibition : Another study focused on the ability of phenazines to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. The results indicated that compounds like this compound could serve as effective anti-biofilm agents .

Properties

IUPAC Name |

2-bromo-7-chlorophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYLPJSPWLINLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.